molecular formula C17H18O3S B14208399 Ethyl [(R)-diphenylmethanesulfinyl]acetate CAS No. 827604-01-3

Ethyl [(R)-diphenylmethanesulfinyl]acetate

Cat. No.: B14208399
CAS No.: 827604-01-3
M. Wt: 302.4 g/mol
InChI Key: XQVZQTKFGQJNTO-OAQYLSRUSA-N
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Description

Ethyl [®-diphenylmethanesulfinyl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumes and flavorings . This particular compound is notable for its unique structural features, which include a sulfinyl group attached to a diphenylmethane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [®-diphenylmethanesulfinyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

R-COOH+C2H5OHR-COOC2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COOC}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COOC2​H5​+H2​O

Industrial Production Methods

In an industrial setting, the production of Ethyl [®-diphenylmethanesulfinyl]acetate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zeolites or ion-exchange resins can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [®-diphenylmethanesulfinyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Oxidation: Sulfone.

Mechanism of Action

The mechanism of action of Ethyl [®-diphenylmethanesulfinyl]acetate involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing various biochemical pathways. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl [®-diphenylmethanesulfinyl]acetate can be compared with other esters and sulfinyl-containing compounds:

Ethyl [®-diphenylmethanesulfinyl]acetate stands out due to its unique combination of ester and sulfinyl functionalities, which confer distinct chemical and biological properties.

Properties

CAS No.

827604-01-3

Molecular Formula

C17H18O3S

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2-[(R)-benzhydrylsulfinyl]acetate

InChI

InChI=1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3/t21-/m1/s1

InChI Key

XQVZQTKFGQJNTO-OAQYLSRUSA-N

Isomeric SMILES

CCOC(=O)C[S@@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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